3,4-Epoxyoctane (CAS 27415-21-0) is an internal, straight-chain C8 aliphatic epoxide characterized by an oxirane ring positioned between the third and fourth carbon atoms. Unlike terminal epoxides, this internal structural configuration imparts distinct steric hindrance and electronic properties, making it a highly specialized intermediate in organic synthesis and polymer modification. In industrial procurement, it is primarily valued as a reactive modifier for ethylene-vinyl alcohol (EVOH) copolymers, a precursor for stereospecific octane-3,4-diols, and a critical building block for hydrolysis-resistant alkyd resins [1]. Its boiling point of approximately 47–49 °C at 20 mmHg, combined with its controlled ring-opening kinetics, provides a predictable processing window during high-temperature reactive extrusion and step-growth polymerization workflows [2].
Procurement strategies that treat C8 epoxides as interchangeable often fail when substituting 3,4-epoxyoctane with the more common 1,2-epoxyoctane or crude epoxidized octene mixtures. Terminal epoxides like 1,2-epoxyoctane undergo rapid nucleophilic ring-opening to form primary alkyl ester linkages, which are highly susceptible to alkaline and hydrothermal hydrolysis [1]. In contrast, the internal oxirane ring of 3,4-epoxyoctane forces the formation of sterically shielded secondary ester bonds, drastically improving the chemical stability of the resulting polymer backbone. Furthermore, crude mixtures containing variable positional isomers lead to unpredictable cross-linking densities and erratic reaction kinetics, causing batch-to-batch inconsistencies in reactive extrusion processes and compromising the final mechanical or barrier properties of the material [2].
When formulated into oil-modified alkyd resins, the position of the epoxide ring dictates the hydrolytic stability of the final coating. Resins synthesized using terminal 1,2-epoxyalkanes form primary alkyl ester groups in the main chain, which degrade rapidly under alkaline or boiling water conditions. In contrast, 3,4-epoxyoctane strictly forms secondary alkyl ester linkages due to its internal oxirane position. This steric shielding yields hardened products with significantly higher resistance to hydrolysis among ester-bonded alkyd resins [1].
| Evidence Dimension | Ester bond steric shielding and hydrolysis resistance |
| Target Compound Data | 3,4-epoxyoctane: Forms 100% secondary alkyl ester linkages |
| Comparator Or Baseline | 1,2-epoxyoctane: Forms primary alkyl ester linkages |
| Quantified Difference | Complete shift from primary to secondary ester formation, eliminating the primary degradation pathway |
| Conditions | Alkyd resin synthesis and subsequent exposure to boiling water and alkaline environments |
Buyers formulating marine, industrial, or high-durability coatings must select 3,4-epoxyoctane to prevent premature coating failure via hydrolysis.
In the modification of ethylene-vinyl alcohol (EVOH) copolymers to improve flexibility and thermoformability, the reactivity and volatility of the epoxide modifier are critical. 3,4-epoxyoctane provides a controlled ring-opening reaction rate that matches the residence time in a compounding extruder. Highly reactive terminal epoxides or lower molecular weight analogs often vaporize prematurely or react too aggressively, leading to poor grafting efficiency. Using internal epoxides like 3,4-epoxyoctane allows the modified EVOH to maintain an oxygen transmission rate of not more than 1000 cc·20 μm/m²·day·atm while significantly improving stretchability [1].
| Evidence Dimension | Oxygen transmission rate (OTR) and processability |
| Target Compound Data | 3,4-epoxyoctane modified EVOH: OTR ≤ 1000 cc·20 μm/m²·day·atm |
| Comparator Or Baseline | Unmodified EVOH or poorly grafted terminal epoxide blends |
| Quantified Difference | Maintains critical gas barrier properties (<1000 cc OTR) while preventing premature modifier vaporization during extrusion |
| Conditions | Reactive extrusion of EVOH with monofunctional epoxy compounds at >150 °C |
For packaging manufacturers, this compound ensures successful EVOH modification without losing the material's core gas-barrier value.
For the synthesis of specialty aliphatic diols, the starting epoxide dictates the final hydroxyl positions. 3,4-epoxyoctane undergoes nucleophilic ring-opening to exclusively yield octane-3,4-diol derivatives. If 1,2-epoxyoctane is used, the system yields octane-1,2-diols, which possess entirely different surfactant, solvent, and coordination properties [1]. Furthermore, the distinct polarity and internal steric hindrance of the 3,4-isomer allow for precise chromatographic separation and controlled reaction kinetics compared to terminal isomers [2].
| Evidence Dimension | Regioselectivity of hydroxyl group placement |
| Target Compound Data | 3,4-epoxyoctane: Yields internal 3,4-diols |
| Comparator Or Baseline | 1,2-epoxyoctane: Yields terminal 1,2-diols |
| Quantified Difference | 100% shift in functional group positioning, altering downstream molecular topology |
| Conditions | Acidic or basic nucleophilic ring-opening |
Procurement for fine chemical synthesis must specify 3,4-epoxyoctane when internal diol motifs are required for the target active pharmaceutical ingredient (API) or specialty surfactant.
Where this compound is the right choice: In the formulation of high-durability marine and industrial coatings. By utilizing 3,4-epoxyoctane, manufacturers can ensure the formation of sterically hindered secondary ester linkages, drastically reducing the rate of alkaline and hydrothermal degradation compared to coatings formulated with terminal epoxides [1].
Where this compound is the right choice: In reactive extrusion processes aimed at improving the flexibility and thermoformability of ethylene-vinyl alcohol (EVOH) packaging films. Its specific reactivity and boiling point prevent premature vaporization, ensuring efficient grafting while maintaining the critical oxygen transmission rate (OTR) below 1000 cc·20 μm/m²·day·atm [2].
Where this compound is the right choice: In fine chemical and pharmaceutical synthesis requiring octane-3,4-diol scaffolds. The internal oxirane ring provides a reliable, regioselective pathway to internal diols, which cannot be achieved using 1,2-epoxyoctane or mixed epoxidized octenes [3].